molecular formula C9H12BrNO B8666932 2-Methoxy-2-(3-bromophenyl)ethanamine

2-Methoxy-2-(3-bromophenyl)ethanamine

Cat. No.: B8666932
M. Wt: 230.10 g/mol
InChI Key: CNINIIWEUVZROX-UHFFFAOYSA-N
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Description

2-Methoxy-2-(3-bromophenyl)ethanamine is a substituted phenethylamine derivative characterized by a methoxy group (-OCH₃) at the α-carbon of the ethanamine chain and a 3-bromophenyl substituent. This structure combines lipophilic (bromine) and electron-donating (methoxy) groups, which may influence its physicochemical properties and biological activity.

Properties

Molecular Formula

C9H12BrNO

Molecular Weight

230.10 g/mol

IUPAC Name

2-(3-bromophenyl)-2-methoxyethanamine

InChI

InChI=1S/C9H12BrNO/c1-12-9(6-11)7-3-2-4-8(10)5-7/h2-5,9H,6,11H2,1H3

InChI Key

CNINIIWEUVZROX-UHFFFAOYSA-N

Canonical SMILES

COC(CN)C1=CC(=CC=C1)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The methoxy and bromine substituents significantly alter properties like lipophilicity, solubility, and metabolic stability. Key comparisons include:

Table 1: Physicochemical Properties of Selected Compounds
Compound Name Molecular Formula Molecular Weight logP* Water Solubility (mg/mL)*
2-Methoxy-2-(3-bromophenyl)ethanamine C₉H₁₂BrNO 242.10 ~2.8 Low (<1)
2-(3-Bromophenyl)ethanamine HCl C₈H₁₀BrN·HCl 236.53 ~2.1 Moderate (~10)
25B-NBOMe C₁₉H₂₂BrNO₂ 414.29 ~3.5 Very Low (<0.1)
2-(3-Chloro-2-methoxyphenyl)ethanamine C₉H₁₂ClNO 185.65 ~1.9 Moderate (~5)

*Calculated using ChemDraw and PubChem data.

Key Observations :

  • Bromine at the 3-position contributes to higher molecular weight and steric bulk compared to chlorine analogs (e.g., 2-(3-chloro-2-methoxyphenyl)ethanamine) .

Pharmacological Activity

Serotonin Receptor Affinity

Structural analogs like 25X-NBOMe derivatives (e.g., 25B-NBOMe) are potent 5-HT₂A agonists due to their 2,5-dimethoxy-4-bromo substitution on the phenyl ring . In contrast, the target compound’s 3-bromo and α-methoxy groups may shift receptor selectivity or reduce potency. For example:

  • 25B-NBOMe : EC₅₀ ~0.3 nM at 5-HT₂A .
  • 24H-NBBr : Moderate 5-HT₂A affinity (Ki ~50 nM) due to bromine substitution on the benzyl group .

The absence of a 2,5-dimethoxy pattern in the target compound suggests weaker 5-HT₂A interaction but possible activity at other monoamine receptors.

Antimicrobial and Anticancer Potential

Compounds with 3-bromophenyl moieties (e.g., 2-(3-bromophenyl)-5-chloro-1H-indole) exhibit activity in cancer cell lines . While unconfirmed for the target compound, bromine’s electronegativity and methoxy’s electron-donating effects could modulate DNA intercalation or enzyme inhibition.

Comparison with Analog Syntheses :

  • 25B-NBOMe : Prepared via reductive amination between 2,5-dimethoxy-4-bromophenethylamine and 2-methoxybenzaldehyde .
  • 2-(3-Bromophenyl)ethanamine HCl : Synthesized by bromination of phenethylamine followed by HCl salt formation .

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